BenchChemオンラインストアへようこそ!

Tetrahydrohomofolic acid

Thymidylate synthase inhibition Polyglutamation Antifolate potency

Tetrahydrohomofolic acid (THHF) is a specialized folate analog that inhibits thymidylate synthetase (TS) and, in its polyglutamated form, glycinamide ribonucleotide formyltransferase (GARFT). Its unique methylene bridge distinguishes it from natural folates, enabling activity in DHFR-overexpressing, methotrexate-resistant models. Essential for nucleotide biosynthesis research, sourcing authentic THHF (CAS 5786-82-3) ensures reliable, reproducible results where standard antifolates fail.

Molecular Formula C20H25N7O6
Molecular Weight 459.5 g/mol
CAS No. 5786-82-3
Cat. No. B1681283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrohomofolic acid
CAS5786-82-3
SynonymsTetrahydrohomofolic acid;  Homofolic acid, tetrahydro-;  H4HF;  THHF;  Tetrahydrohomofolate; 
Molecular FormulaC20H25N7O6
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESC1C(NC2=C(N1)NC(=NC2=O)N)CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C20H25N7O6/c21-20-26-16-15(18(31)27-20)24-12(9-23-16)7-8-22-11-3-1-10(2-4-11)17(30)25-13(19(32)33)5-6-14(28)29/h1-4,12-13,22,24H,5-9H2,(H,25,30)(H,28,29)(H,32,33)(H4,21,23,26,27,31)/t12?,13-/m0/s1
InChIKeySVEJTXIHPDUQLZ-ABLWVSNPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydrohomofolic Acid (CAS 5786-82-3) Procurement Guide: Properties and Core Identity


Tetrahydrohomofolic acid (THHF, H4HF, CAS 5786-82-3) is a reduced folate analog distinguished from folic acid by an additional methylene group inserted between the C9 and N10 positions of the pteroylglutamate structure, resulting in a homofolate scaffold [1]. This structural modification, combined with reduction of the pteridine ring to the 5,6,7,8-tetrahydro state (molecular weight: 459.46 g/mol; C20H25N7O6), defines its unique pharmacophore . Unlike oxidized folates such as folic acid, THHF does not require enzymatic reduction by dihydrofolate reductase (DHFR) to exert biological activity, as it is already in the fully reduced tetrahydro form [2]. The compound functions primarily as an inhibitor of thymidylate synthetase (TS) and glycinamide ribonucleotide formyltransferase (GARFT), enzymes critical for DNA synthesis and de novo purine biosynthesis, respectively [3][4].

Why Tetrahydrohomofolic Acid (THHF) Cannot Be Substituted with Generic Reduced Folates in Research Protocols


Substituting tetrahydrohomofolic acid with generic reduced folates such as tetrahydrofolic acid (THF), folinic acid (leucovorin), or 5-methyltetrahydrofolic acid is scientifically indefensible for applications requiring targeted antifolate activity. While these compounds share the tetrahydro-reduced pteridine core, their pharmacological profiles diverge sharply due to the homofolate structural modification. THHF and its derivatives retain activity against methotrexate-resistant tumors that are completely insensitive to classical antifolates, demonstrating a distinct resistance profile [1]. Furthermore, THHF is an inhibitor—not a substrate—of thymidylate synthetase, with a Ki of 4.6 × 10⁻⁶ M, whereas natural reduced folates function as essential cofactors for the same enzyme [2]. Crucially, dihydrohomofolate is not intracellularly converted to tetrahydrohomofolate in leukemia cells with high DHFR levels, whereas dihydrofolate is efficiently reduced to THF under identical conditions, indicating fundamentally different metabolic processing pathways [3]. These mechanistic and metabolic distinctions preclude functional interchangeability; procurement of the precise compound is required for reproducible experimental outcomes.

Tetrahydrohomofolic Acid Quantitative Differentiation Evidence: Head-to-Head Comparison Data for Scientific Selection


THHF Polyglutamates Exhibit 40-Fold Enhanced TS Inhibition Compared to Monoglutamate

Intracellular polyglutamation by folylpolyglutamate synthetase (FPGS) dramatically amplifies the inhibitory potency of THHF against thymidylate synthase (TS). The polyglutamate species (6R,S)-H4HPteGlu6 (hexaglutamate) demonstrates an IC50 of 0.7 µM against TS from Lactobacillus casei, representing a ~6.6-fold increase in potency compared to the monoglutamate form (Ki = 4.6 × 10⁻⁶ M ≈ 4.6 µM) [1][2]. Against glycinamide ribonucleotide formyltransferase (GARFT), the same polyglutamate exhibits an IC50 of 0.3 µM, indicating dual-pathway inhibition within the folate-dependent one-carbon metabolism network [1]. By contrast, polyglutamates of the parent homofolic acid (HPteGlu5-6) are weaker TS inhibitors, with IC50 values of 8 µM [1].

Thymidylate synthase inhibition Polyglutamation Antifolate potency

THHF Retains Antitumor Activity Against Methotrexate-Resistant Leukemia (L1210/FR-8)

Tetrahydrohomofolic acid demonstrates preserved antitumor efficacy against methotrexate-insensitive tumors, a key differentiator from classical DHFR-targeted antifolates. In mice bearing L1210/FR-8 leukemia—a methotrexate-resistant variant with elevated DHFR levels—the reduced homofolates including THHF maintained therapeutic activity, whereas the antitumor activity against parental L1210 (methotrexate-sensitive) was comparatively reduced [1]. Pretreatment with methotrexate, a potent DHFR inhibitor, decreased the activity of reduced homofolates against L1210/FR-8, indicating that an adequate level of free DHFR enzyme is necessary for the antitumor activity of THHF and related compounds [1]. The differential response pattern (L1210/FR-8 > L1210) is inverted relative to methotrexate, confirming a distinct mechanism of action not primarily dependent on DHFR inhibition [2].

Antifolate resistance Leukemia models Methotrexate-resistant tumors

THHF Demonstrates Acidic pH Instability, Requiring Ascorbate Stabilization During Handling

Tetrahydrohomofolic acid, like its natural counterpart tetrahydrofolic acid (THF), exhibits pronounced instability under acidic pH conditions. Exposure to acid pH liberates free diazotizable amine, which can be quantified using the Bratton-Marshall reagent—a property that forms the basis for analytical detection but also underscores the compound's susceptibility to acid-catalyzed degradation [1]. This acid lability distinguishes THHF from more stable folate derivatives such as 5-methyltetrahydrofolic acid (5-MTHF) and folinic acid (leucovorin), which demonstrate greater oxidative stability [2]. The patent literature explicitly acknowledges that THHF is "limited in utilization" due to its inherent instability, prompting the development of stabilized derivatives including N5-methyltetrahydrohomofolic acid [2].

Compound stability Storage conditions Assay optimization

Limited Oral Bioavailability and Rapid Plasma Clearance Constrain In Vivo Dosing Routes

Pharmacokinetic studies in mice reveal that tetrahydrohomofolic acid exhibits negligible oral bioavailability, with "hardly any drug detected in plasma after p.o. administration" [1]. Even subcutaneous administration yields plasma drug levels only 25% of those achieved via intraperitoneal injection [1]. Following intraperitoneal dosing, the drug is rapidly cleared from circulation with a half-life of 85 minutes [2]. Drug uptake by erythrocytes is minimal, and systemic exposure is transient [2]. This pharmacokinetic profile contrasts sharply with clinically utilized reduced folates such as leucovorin (folinic acid), which demonstrates substantial oral bioavailability and is routinely administered via both oral and parenteral routes for rescue therapy [3].

Pharmacokinetics Bioavailability In vivo dosing

THHF Inhibits Purine Synthesis via Dual Enzyme Blockade Distinct from DHFR-Focused Antifolates

Mechanistic studies demonstrate that tetrahydrohomofolic acid and homofolic acid primarily inhibit de novo purine biosynthesis at a site distinct from dihydrofolate reductase (DHFR). Specifically, these analogs block the introduction of the C-8 carbon into the purine precursor, preventing formation of 4-aminoimidazole-5-carboxamide ribotide (AICAR) [1]. This represents inhibition of glycinamide ribonucleotide formyltransferase (GARFT), the first folate-dependent step in purine biosynthesis. Crucially, homofolic acid and THHF are almost equally potent against both wild-type Sarcoma 180 cells and an amethopterin-resistant subline with 100-fold greater cellular DHFR content, confirming that DHFR inhibition is not the primary mechanism of action [2]. This contrasts with methotrexate, whose cytotoxicity is entirely dependent on DHFR inhibition and is abrogated in DHFR-overexpressing cells [3].

Purine biosynthesis GARFT inhibition Mechanism of action

Differential Tissue Distribution and Dose-Dependent Kidney Accumulation of THHF

Biodistribution studies in mice reveal that tetrahydrohomofolic acid achieves peak concentrations in kidney tissue significantly exceeding those in other organs. At a therapeutic dose of 400 mg/kg i.p., peak kidney levels reach 798 µg/g, with plasma, liver, lung, spleen, and brain containing 59%, 42%, 40%, 22%, and 4% of the kidney drug level, respectively [1]. At a higher dose (800 mg/kg i.p.), the drug half-life in kidney extends from 120 minutes to 426 minutes (3.6-fold prolongation), while lung half-life increases from 96 to 192 minutes (2-fold prolongation), indicating dose-dependent saturation of clearance mechanisms [1]. This pronounced renal accumulation pattern distinguishes THHF from methotrexate, which distributes more broadly and is primarily eliminated via renal excretion without comparable dose-dependent tissue retention [2].

Tissue distribution Pharmacokinetics Organ-specific accumulation

Optimized Application Scenarios for Tetrahydrohomofolic Acid Procurement Based on Quantitative Evidence


Investigating Methotrexate-Resistant Cancer Models

Tetrahydrohomofolic acid is uniquely suited for studies in methotrexate-resistant leukemia and lymphoma models. The compound retains antitumor activity against the L1210/FR-8 methotrexate-resistant variant while showing reduced activity against methotrexate-sensitive parental L1210—an inverted sensitivity profile compared to classical antifolates [1]. This property enables researchers to dissect folate-dependent pathways that remain active in DHFR-overexpressing, methotrexate-refractory tumors. The dual inhibition of thymidylate synthase and GARFT, independent of DHFR status, provides a mechanistic basis for this differential activity [2]. Procurement of THHF is essential for studies that aim to overcome antifolate resistance mediated by DHFR amplification or mutation.

Enzymatic Studies of Polyglutamation-Dependent Antifolate Potency

THHF serves as an ideal probe compound for investigating the role of folylpolyglutamate synthetase (FPGS) in antifolate pharmacology. The monoglutamate form exhibits relatively modest TS inhibition (Ki = 4.6 × 10⁻⁶ M), whereas intracellular conversion to the hexaglutamate species (H4HPteGlu6) yields a 6.6-fold enhancement in inhibitory potency (IC50 = 0.7 µM) [1]. This polyglutamation-dependent activation allows researchers to study FPGS activity in various cell types, assess the impact of impaired polyglutamation on drug sensitivity, and evaluate FPGS as a determinant of cellular response to homofolate-based antifolates. Experiments should account for the requirement of intact FPGS enzymatic machinery to achieve maximal pharmacodynamic effect [2].

Tool Compound for Dissecting De Novo Purine Biosynthesis Pathways

THHF specifically inhibits the GARFT-catalyzed step of de novo purine biosynthesis, blocking introduction of the C-8 carbon into the purine precursor and preventing AICAR formation [1]. This targeted mechanism, combined with equipotent activity against cells with 100-fold elevated DHFR content [2], makes THHF an invaluable tool for pathway dissection studies. Researchers can selectively probe the purine synthesis arm of folate-dependent one-carbon metabolism without confounding effects from DHFR inhibition that are characteristic of methotrexate and related 4-amino antifolates. Applications include metabolic flux analysis using labeled precursors and identification of compensatory salvage pathway activation.

In Vivo Pharmacokinetic Modeling with Controlled Parenteral Administration

Due to its negligible oral bioavailability and rapid plasma clearance (t½ = 85 minutes i.p.), THHF requires careful in vivo experimental design [1][2]. Parenteral routes (i.p. or i.v.) are mandatory for achieving systemic exposure. The pronounced renal accumulation (peak kidney levels 798 µg/g) and dose-dependent half-life prolongation (t½ in kidney increases from 120 to 426 minutes when dose is doubled from 400 to 800 mg/kg) necessitate pharmacokinetic monitoring in efficacy studies [1]. Researchers should incorporate ascorbate as a stabilizing antioxidant in dosing solutions to prevent oxidative degradation and confirm compound integrity via analytical methods. These constraints make THHF most appropriate for controlled laboratory studies rather than translational applications requiring oral dosing or sustained systemic exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrahydrohomofolic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.